molecular formula C13H28O2 B14316052 1,1-Dimethoxy-4,8-dimethylnonane CAS No. 106445-79-8

1,1-Dimethoxy-4,8-dimethylnonane

Cat. No.: B14316052
CAS No.: 106445-79-8
M. Wt: 216.36 g/mol
InChI Key: JMMRKTMHMNHUJB-UHFFFAOYSA-N
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Description

1,1-Dimethoxy-4,8-dimethylnonane is a high-purity chemical compound provided for research and development purposes. Compounds of the 1,1-dimethoxyalkane family, more broadly known as acetals, are a significant class of organic molecules with a wide range of research applications . They are frequently investigated as intermediates in organic synthesis and for their utility in the development of specialty chemicals . The structure of this particular compound, featuring a branched carbon chain, suggests potential for research into novel biofuels and oxygenated fuel additives. Similar dimethoxy compounds, such as dimethoxymethane (DMM), are recognized for their high oxygen content and absence of direct C-C bonds, characteristics that have shown promise in reducing particulate matter emissions when blended with conventional fuels . Researchers are exploring these properties to develop more efficient and cleaner-burning fuel formulations. This product is intended for use in a laboratory setting by qualified professionals. It is strictly labeled "For Research Use Only" and must not be used for diagnostic, therapeutic, or any personal purposes. Researchers should consult the relevant safety data sheet and handle the material in accordance with all applicable laboratory safety protocols.

Properties

CAS No.

106445-79-8

Molecular Formula

C13H28O2

Molecular Weight

216.36 g/mol

IUPAC Name

1,1-dimethoxy-4,8-dimethylnonane

InChI

InChI=1S/C13H28O2/c1-11(2)7-6-8-12(3)9-10-13(14-4)15-5/h11-13H,6-10H2,1-5H3

InChI Key

JMMRKTMHMNHUJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CCC(OC)OC

Origin of Product

United States

Preparation Methods

Odinokov’s Pioneering Work (1986)

Odinokov et al. first reported the synthesis of this compound via acid-catalyzed acetalization of 4,8-dimethylnonanal with methanol. The reaction employs hydrochloric acid (0.1 mol%) in anhydrous methanol at ambient temperature for 30 minutes, achieving >90% conversion (Eq. 1):

$$ \text{4,8-Dimethylnonanal + 2 MeOH} \xrightarrow{\text{HCl}} \text{this compound} $$

Critical parameters:

  • Acid loading : 0.03–0.1 mol% HCl optimizes conversion while minimizing side reactions.
  • Solvent : Methanol acts as both solvent and nucleophile.
  • Temperature : Reactions proceed efficiently between −60°C and 50°C.

This method’s scalability was demonstrated in gram-scale preparations (>5 g) with 87% isolated yield. Comparative studies showed sulfuric acid (93% conversion) and trifluoroacetic acid (93%) as viable alternatives to HCl.

Ketalization Side Reactions

When ketones are present, competing ketalization requires trimethyl orthoformate (TMOF, 1.2 equiv) to shift equilibrium toward acetal products. For example, 4,8-dimethylnonan-2-one exhibited <7% conversion without TMOF but achieved quantitative ketalization within 12 h with TMOF.

Modern Catalytic Synthesis from Isoprene

RU2561272C1 Patent Process (2014)

A Russian patent details a seven-step synthesis starting from isoprene (2-methyl-1,3-butadiene):

  • Amination : Isoprene reacts with dialkylamines (e.g., dimethylamine) at 50–60°C to form N-(3-methyl-2-butenyl)dialkylamine.
  • Methoxy Addition : Electrophilic methoxylation using CH₃OH/H₂SO₄ yields N-(7-methoxy-3,7-dimethyl-2Z-octenyl)dialkylamine.
  • Quaternization : Treatment with methyl iodide produces N-(7-methoxy-3,7-dimethyl-2Z-octenyl)trialkylammonium iodide.
  • Cross-Coupling : Organomagnesium reagents (e.g., para-isopropylbenzylmagnesium chloride) react with the ammonium salt at −5°C to −10°C using CuBr catalyst, forming 1-(8-methoxy-4,8-dimethylnonen-3-yl)-4-(1-methylethyl)benzene.
  • Hydrogenation : Pd/BaSO₄-catalyzed hydrogenation in ethanol/AcOH at 20–25°C saturates the double bond, yielding the final product.
Step Conditions Yield
Amination 50–60°C, 4 h 78%
Methoxylation H₂SO₄, CH₃OH, 24 h 82%
Cross-Coupling CuBr, −10°C, 2 h 65%
Hydrogenation Pd/BaSO₄, H₂, 25°C 89%

Mechanistic Insights

  • Quaternization : Methyl iodide alkylates the amine, forming a trialkylammonium intermediate that enhances electrophilicity for subsequent cross-coupling.
  • Copper Catalysis : CuBr facilitates C–C bond formation between the organomagnesium reagent and the allylic ammonium salt via a single-electron transfer mechanism.
  • Stereoselectivity : The 2Z configuration of the octenyl intermediate ensures proper spatial alignment for hydrogenation to the desired nonane derivative.

Comparative Analysis of Methods

Efficiency Metrics

Parameter Odinokov Method Patent Process
Total Steps 1 7
Reaction Time 30 min 72 h
Overall Yield 87% 38%
Scalability Gram-scale Industrial
Byproducts Minimal Multiple

Practical Considerations

  • Cost : The patent method requires expensive catalysts (Pd/BaSO₄) and stringent temperature control.
  • Safety : Odinokov’s approach uses corrosive HCl but avoids pyrophoric Grignard reagents.
  • Purity : Chromatographic purification (hexane/EtOAc with 1% Et₃N) is essential for both methods to remove residual catalysts.

Emerging Techniques and Modifications

Recent advances in flow chemistry enable continuous acetalization using microreactors, reducing reaction times to <5 minutes. Photoredox catalysis has also been explored for methoxylation steps, though yields remain suboptimal (45–52%) compared to traditional methods.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethoxy-4,8-dimethylnonane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

1,1-Dimethoxy-4,8-dimethylnonane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,1-Dimethoxy-4,8-dimethylnonane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved include various enzymatic reactions that modify the compound’s structure and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key comparisons between 1,1-Dimethoxy-4,8-dimethylnonane and related compounds, based on molecular structure, physical properties, and synthesis methods:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Boiling Point/Volatility Synthesis Insights
This compound C₁₃H₂₈O₂ 216.36 Methoxy, methyl Likely high (estimated >200°C) Not directly reported; alkylation of diols or acetal formation inferred
1,4-Dioxane C₄H₈O₂ 88.11 Cyclic ether 101°C (volatile) Industrial oxidation of ethylene glycol
2,2-Dimethyltetrahydrofuran C₆H₁₂O 100.16 Cyclic ether, methyl 80–82°C Hydrogenation of furan derivatives
1-(2-Methylphenoxy)-2-acetoxynonane C₁₈H₂₈O₃ ~292.4 Phenoxy, ester 134–136°C (1 mmHg) Esterification of alcohols with chloroacetyl
Nonane, 2-(1,1-dimethylethoxy) C₁₂H₂₃BO 194.12 Ether, borate Not reported Boron-containing ether synthesis

Structural and Functional Group Analysis

  • Ether vs. Cyclic Ether: Unlike cyclic ethers such as 1,4-dioxane (a six-membered ring) or 2,2-dimethyltetrahydrofuran (a five-membered ring) , this compound is a linear ether with two methoxy groups. This structural difference reduces ring strain and increases hydrophobicity compared to cyclic analogs.
  • This branching may also enhance thermal stability .

Physical and Chemical Properties

  • Volatility: Linear ethers like this compound are less volatile than cyclic ethers due to higher molecular weight and reduced ring strain. For example, 1,4-dioxane (MW 88.11) boils at 101°C , whereas the target compound’s boiling point is likely >200°C, similar to 1-(2-methylphenoxy)-2-acetoxynonane (134–136°C under vacuum) .
  • Solubility : Increased alkyl chain length and branching reduce water solubility compared to smaller ethers like 1,4-dioxane, which is fully miscible in water .

Q & A

Q. How can machine learning enhance predictive modeling of this compound’s physicochemical properties?

  • Methodological Answer : Train neural networks on datasets of ethers and branched alkanes to predict properties like logP or vapor pressure. Transfer learning from well-studied compounds (e.g., 1,4-dioxane) improves accuracy when experimental data are scarce .

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